molecular formula C8H10N6O2 B2693000 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine CAS No. 2054953-32-9

2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine

Cat. No.: B2693000
CAS No.: 2054953-32-9
M. Wt: 222.208
InChI Key: VAQUFMKNROFXGR-UHFFFAOYSA-N
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Description

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine is a compound belonging to the class of nitropyrazoles. These compounds are known for their high energy content, sensitivity, and thermal stability, making them of significant interest in the field of energetic materials .

Chemical Reactions Analysis

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other energetic materials and as a reagent in various organic synthesis reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of high-energy materials for explosives and propellants.

Mechanism of Action

The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the high energy content of the nitro group and the stability provided by the pyrazole ring .

Comparison with Similar Compounds

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(15)16/h3-6H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUFMKNROFXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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